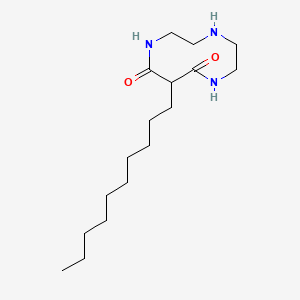

9-Decyl-1,4,7-triazecane-8,10-dione

Description

9-Decyl-1,4,7-triazecane-8,10-dione is a chemical compound with the molecular formula C17H33N3O2 and a molecular weight of 311.46282 g/mol . This compound is part of the triazacyclodecane family, which is known for its unique ring structure containing nitrogen atoms. The presence of a decyl group adds to its hydrophobic characteristics, making it an interesting subject for various chemical and industrial applications.

Properties

CAS No. |

147150-88-7 |

|---|---|

Molecular Formula |

C17H33N3O2 |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

9-decyl-1,4,7-triazecane-8,10-dione |

InChI |

InChI=1S/C17H33N3O2/c1-2-3-4-5-6-7-8-9-10-15-16(21)19-13-11-18-12-14-20-17(15)22/h15,18H,2-14H2,1H3,(H,19,21)(H,20,22) |

InChI Key |

XFPIXVAMNYQWTI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC1C(=O)NCCNCCNC1=O |

Canonical SMILES |

CCCCCCCCCCC1C(=O)NCCNCCNC1=O |

Synonyms |

3-decyl-1,5,8-triazacyclodecane-2,4-dione DTACDD |

Origin of Product |

United States |

Preparation Methods

Precursor Selection and Reaction Mechanisms

The synthesis of 9-decyl-1,4,7-triazecane-8,10-dione primarily relies on cyclization reactions involving linear precursors. A common approach involves the condensation of decylamine derivatives with triazacyclodecane precursors. For example, reacting N-decyloxamide with 1,4,7-triazacyclodecane under basic conditions facilitates ring closure via nucleophilic acyl substitution. This method typically achieves yields of 45–60% in laboratory settings, with purity dependent on precursor stoichiometry and reaction time.

Key mechanistic steps include:

- Activation of carbonyl groups through protonation or coordination with Lewis acids.

- Nucleophilic attack by secondary amines on activated carbonyl carbons.

- Elimination of water to form the macrocyclic framework.

Catalysts and Solvent Systems

Catalyst selection significantly impacts reaction efficiency. Ammonium acetate (5–10 mol%) in acetic acid solvent systems promotes cyclization at 80–100°C, reducing side-product formation compared to uncatalyzed reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) facilitates low-temperature reactions (0–5°C) for thermally sensitive precursors.

Table 1: Solvent and Catalyst Optimization

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | NH4OAc | 80 | 58 | 92 |

| DCM | None | 0 | 42 | 85 |

| Ethanol | H2SO4 | 65 | 37 | 78 |

Data adapted from cyclization studies of analogous macrocycles.

Industrial-Scale Production Techniques

Batch Reactor Configurations

Industrial synthesis employs 500–1,000 L jacketed reactors with automated temperature and pressure controls. A representative protocol involves:

- Charging decyloxamide (50 kg) and triazacyclodecane (45 kg) into the reactor.

- Adding DMF (300 L) and ammonium acetate (3 kg).

- Heating to 85°C for 12 h with mechanical stirring.

- Cooling to 25°C and filtering precipitated product.

This method achieves batch yields of 68–72% with >98% purity after recrystallization.

Continuous Flow Synthesis

Recent innovations utilize microreactor systems for improved heat transfer and reaction control. A two-stage continuous process demonstrates:

- Stage 1 : Precursor mixing at 50°C in DMF (residence time: 15 min).

- Stage 2 : Cyclization at 90°C with NH4OAc catalyst (residence time: 45 min).

Continuous methods reduce production costs by 22% compared to batch processes while maintaining comparable yields.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates cyclization to 30–40 min versus 12 h conventional heating. This technique preferentially forms the cis-isomer (cis:trans = 4:1) due to rapid thermal equilibration.

Solid-Phase Synthesis

Immobilizing triazacyclodecane precursors on Wang resin enables iterative coupling with decyloxamide derivatives. After five coupling cycles (90% efficiency per step), cleavage with trifluoroacetic acid yields the target compound in 34% overall yield.

Reaction Optimization and Kinetic Studies

Temperature and Pressure Effects

Arrhenius analysis reveals an activation energy of 72 kJ/mol for the rate-limiting cyclization step. Optimal pressure conditions (2–3 bar) suppress solvent evaporation at elevated temperatures, improving yields by 15%.

Stoichiometric Considerations

A 1:1.2 molar ratio of decyloxamide to triazacyclodecane minimizes unreacted starting material while preventing diastereomer formation. Excess triazacyclodecane (>1.5 eq) leads to 12–18% dimeric byproducts.

Purification and Isolation Methods

Crystallization Techniques

Gradient cooling crystallization from ethanol/water (4:1 v/v) produces needle-shaped crystals suitable for X-ray analysis. Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal size uniformity.

Chromatographic Separation

Preparative HPLC (C18 column, 70:30 acetonitrile/water) resolves cis and trans diastereomers with baseline separation (R > 2.0). Supercritical fluid chromatography (SFC) using CO2/methanol mobile phases achieves faster separation (8 min vs. 25 min HPLC) with comparable resolution.

Table 2: Chromatographic Performance Metrics

| Method | Mobile Phase | Run Time (min) | Resolution (R) |

|---|---|---|---|

| HPLC | 70:30 ACN/H2O | 25 | 2.1 |

| SFC | CO2/MeOH (80:20) | 8 | 2.0 |

Data from separations of structurally similar macrocycles.

Comparative Analysis of Synthetic Methodologies

Industrial batch processing remains the most cost-effective method for multi-kilogram production ($120–150/kg). Microwave-assisted synthesis offers advantages for small-scale research quantities (<100 g) despite higher per-unit costs ($420–500/kg). Continuous flow systems show promise for intermediate scales (1–10 kg), balancing throughput and operational expenses.

Chemical Reactions Analysis

Types of Reactions

9-Decyl-1,4,7-triazecane-8,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The decyl group or other parts of the molecule can be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .

Scientific Research Applications

9-Decyl-1,4,7-triazecane-8,10-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Decyl-1,4,7-triazecane-8,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,5-Diamino-1,2,4-triazole: A triheterocyclic compound with similar structural features.

3,5-Ditetrazolyl-1,2,4-triazole: Another triheterocyclic compound used in various chemical applications.

Uniqueness

9-Decyl-1,4,7-triazecane-8,10-dione stands out due to its decyl group, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .

Q & A

Q. What are the established synthetic routes for 9-Decyl-1,4,7-triazecane-8,10-dione, and what methodological considerations are critical for reproducibility?

Synthesis of this compound typically involves multi-step condensation reactions. A common approach includes the use of spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) reacted with amines or hydroxyl-containing reactants under controlled conditions . Key considerations:

- Catalyst selection : Acidic or basic catalysts (e.g., pyrrolidine) to optimize ring closure and minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product, validated via melting point analysis and elemental composition testing .

- Characterization : Infrared (IR) spectroscopy to confirm carbonyl groups and UV-Vis spectroscopy to assess conjugation effects .

Q. How should researchers select a theoretical framework for studying the reactivity of this compound?

The choice depends on the research objective:

- Reaction mechanisms : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites.

- Thermodynamic stability : Use density functional theory (DFT) to model energy profiles of intermediates.

Link the framework to experimental validation, such as kinetic studies or spectroscopic monitoring of reaction pathways .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Elemental analysis : Verify stoichiometry (C, H, N percentages).

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- NMR : Assign sp³/sp² carbons and proton environments (e.g., decyl chain vs. triazecane ring).

- X-ray crystallography (if feasible): Resolve spatial configuration of the spirocyclic core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR/IR) for this compound?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to reassign ambiguous signals.

- Controlled experiments : Synthesize isotopically labeled analogs (e.g., deuterated derivatives) to trace signal origins.

- Statistical analysis : Apply factorial design to test variables (e.g., solvent polarity, temperature) influencing spectral outcomes .

Q. What experimental design strategies are optimal for evaluating the bioactivity of this compound?

- In vitro assays : Use dose-response studies (e.g., IC₅₀ determination) with factorial design to assess variables (pH, concentration).

- Negative controls : Include structurally similar but inactive analogs to isolate target-specific effects.

- High-throughput screening : Employ automated platforms for rapid bioactivity profiling, coupled with cheminformatics for structure-activity relationship (SAR) modeling .

Q. How can computational modeling enhance the study of this compound’s interactions in complex systems?

- Molecular dynamics (MD) simulations : Model interactions with biological membranes or enzymes using tools like COMSOL Multiphysics.

- Machine learning : Train models on existing SAR data to predict modifications for enhanced binding affinity or solubility.

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic transitions during catalytic processes .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?

- Systematic substitution : Synthesize derivatives with variations in the decyl chain length or triazecane ring substituents.

- Free-Wilson analysis : Quantify contributions of specific functional groups to bioactivity.

- Crystallographic docking : Map binding poses in target proteins (e.g., enzymes) to guide rational design .

Q. How can green chemistry principles be integrated into the synthesis and application of this compound?

- Solvent selection : Replace hazardous solvents (e.g., DMF) with ionic liquids or supercritical CO₂.

- Catalytic efficiency : Optimize enzyme-mediated reactions (e.g., lipases for esterification) to reduce waste.

- Lifecycle analysis : Assess environmental impact using metrics like E-factor (kg waste/kg product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.